molecular formula C17H33N3O4 B570701 N-[(1S,2S)-2-Methyl-1-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]butyl]carbamic Acid 1,1-Dimethylethyl CAS No. 1243259-11-1

N-[(1S,2S)-2-Methyl-1-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]butyl]carbamic Acid 1,1-Dimethylethyl

Cat. No. B570701
CAS RN: 1243259-11-1
M. Wt: 343.468
InChI Key: UUCNTHKIEDQPCH-KBPBESRZSA-N
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Description

N-[(1S,2S)-2-Methyl-1-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]butyl]carbamic Acid 1,1-Dimethylethyl Ester is a chemical compound with the molecular formula C17H33N3O4 and a molecular weight of 343.46162 . It is a white solid and is used as an intermediate in the synthesis of peptideamides for the treatment of retroviral infection .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. As an intermediate in the synthesis of peptideamides , it would be involved in the chemical reactions of that process. Detailed reaction mechanisms might be found in the scientific literature or databases dedicated to chemical reactions.


Physical And Chemical Properties Analysis

This compound is a white solid . Its molecular formula is C17H33N3O4 and it has a molecular weight of 343.46162 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Mechanism of Action

The mechanism of action is not directly mentioned in the search results. Given that this compound is used in the synthesis of peptideamides for the treatment of retroviral infection , it is likely involved in the inhibition of a viral process. The specific mechanism would depend on the final peptideamide product and the specific virus being targeted.

properties

CAS RN

1243259-11-1

Product Name

N-[(1S,2S)-2-Methyl-1-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]butyl]carbamic Acid 1,1-Dimethylethyl

Molecular Formula

C17H33N3O4

Molecular Weight

343.468

IUPAC Name

tert-butyl N-[(2S,3S)-3-methyl-1-(2-morpholin-4-ylethylamino)-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C17H33N3O4/c1-6-13(2)14(19-16(22)24-17(3,4)5)15(21)18-7-8-20-9-11-23-12-10-20/h13-14H,6-12H2,1-5H3,(H,18,21)(H,19,22)/t13-,14-/m0/s1

InChI Key

UUCNTHKIEDQPCH-KBPBESRZSA-N

SMILES

CCC(C)C(C(=O)NCCN1CCOCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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